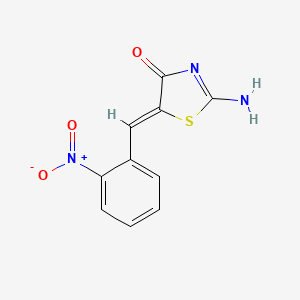![molecular formula C13H16N2O2 B5803355 4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5803355.png)
4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide, also known as CDC25A inhibitor II, is a chemical compound that has gained attention in scientific research due to its potential as an anticancer agent.
Mechanism of Action
4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide inhibitor II works by binding to the active site of 4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide and inhibiting its phosphatase activity. This leads to the accumulation of phosphorylated cyclin-dependent kinases, which in turn leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide inhibitor II has been shown to induce cell cycle arrest and apoptosis in cancer cells, but it has also been shown to have effects on normal cells. Studies have shown that 4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide inhibitor II can induce senescence in normal cells, which may limit its potential as a cancer therapy.
Advantages and Limitations for Lab Experiments
4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide inhibitor II has several advantages for lab experiments, including its high potency and specificity for 4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide. However, it also has limitations, including its potential toxicity and effects on normal cells.
Future Directions
For research on 4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide inhibitor II include further studies on its mechanism of action, optimization of its potency and selectivity, and exploration of its potential as a combination therapy with other anticancer agents. Additionally, research on the effects of 4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide inhibitor II on normal cells and its potential for inducing senescence should be further explored.
Synthesis Methods
4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide inhibitor II can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 4-nitrobenzoyl chloride with cyclopropylamine in the presence of triethylamine to yield 4-nitrobenzamide. The second step involves the reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The final step involves the reaction of the amine with N,N-dimethylformamide dimethyl acetal in the presence of trifluoroacetic acid to yield 4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide inhibitor II.
Scientific Research Applications
4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide inhibitor II has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of 4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide, a phosphatase that plays a crucial role in cell cycle regulation and is overexpressed in many types of cancer. Inhibition of 4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide leads to cell cycle arrest and apoptosis, making 4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide inhibitor II a promising candidate for cancer therapy.
properties
IUPAC Name |
4-(cyclopropanecarbonylamino)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-15(2)13(17)10-5-7-11(8-6-10)14-12(16)9-3-4-9/h5-9H,3-4H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPNWUCZNYMCSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5803288.png)
![ethyl 4-({[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5803309.png)
![N-(5-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5803314.png)

![N-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5803326.png)

![2-[4-(4-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5803339.png)
![2-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B5803344.png)
![4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinecarbaldehyde](/img/structure/B5803366.png)



![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5803380.png)
![1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803381.png)